

electrical conductivity of aqueous sodium chloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sodium Chloride	
Cat. No.:	B10761155	Get Quote

An In-depth Technical Guide to the Electrical Conductivity of Aqueous **Sodium Chloride** Solutions

Introduction

Aqueous **sodium chloride** (NaCl) solutions are fundamental systems in a vast array of scientific and industrial applications, ranging from physiological saline in biomedical fields to brines in industrial processes. **Sodium chloride** is a strong electrolyte, meaning it completely dissociates in water into its constituent ions, sodium (Na⁺) and chloride (Cl⁻).[1][2] The presence and mobility of these ions allow the solution to conduct electricity.[1][3][4] This guide provides a comprehensive overview of the principles governing the electrical conductivity of aqueous NaCl solutions, the factors influencing it, and the methodologies for its measurement.

Fundamental Principles of Ionic Conduction

The electrical conductivity of a metallic conductor is due to the flow of electrons. In contrast, for aqueous electrolyte solutions, the conductivity is the result of the movement of ions.[3][5] When an electric field is applied across an aqueous NaCl solution, the positively charged Na⁺ ions (cations) migrate toward the negative electrode (cathode), and the negatively charged Cl⁻ ions (anions) move toward the positive electrode (anode). This directed movement of ions constitutes an electric current.

The conductivity of a solution is determined by the concentration of the ions, their charge, and their mobility.[3][4] The mobility of an ion is its ability to move through the solvent under the

influence of an electric field.[6]

2.1 Molar and Equivalent Conductivity

To compare the conductivities of different solutions, it is useful to normalize the conductivity with respect to the concentration.

- Molar conductivity (Λm) is the conductivity of a solution containing one mole of the
 electrolyte.[7] It is related to the specific conductivity (κ) and the molar concentration (c) by
 the equation: Λm = κ / c.[4]
- Equivalent conductivity (\Lambda eq) is the conductivity per equivalent of ions. For a 1:1 electrolyte like NaCl, the molar conductivity and equivalent conductivity are the same.

2.2 Theoretical Framework

Several theories describe the behavior of electrolytes in solution.

- Kohlrausch's Law of Independent Migration of Ions: This law states that at infinite dilution, where inter-ionic interactions are negligible, the molar conductivity of an electrolyte is the sum of the limiting molar conductivities of its individual constituent ions.[7][8][9][10] For NaCl, this is expressed as: Λ°m(NaCl) = λ°(Na+) + λ°(Cl-), where Λ°m is the limiting molar conductivity and λ° is the limiting ionic conductivity.
- Debye-Hückel-Onsager Theory: This theory extends the understanding of electrolyte solutions to finite concentrations by considering the inter-ionic forces that hinder the movement of ions.[11][12][13][14][15] It accounts for two primary effects:
 - Relaxation Effect (Asymmetry Effect): Each ion is surrounded by an "ionic atmosphere" of oppositely charged ions. When an ion moves, this atmosphere needs to readjust, creating a temporary asymmetry that retards the ion's motion.[14]
 - Electrophoretic Effect: The applied electric field acts on both the central ion and its surrounding ionic atmosphere. Since the ionic atmosphere is oppositely charged, it moves in the opposite direction, creating a viscous drag on the central ion.[12][14]

The Debye-Hückel-Onsager equation for a 1:1 electrolyte like NaCl is: $\Lambda m = \Lambda^{\circ} m$ - (A + B $\Lambda^{\circ} m$) \sqrt{c} , where A and B are constants that depend on the temperature and properties of the solvent, and c is the concentration.[13][15][16]

Factors Influencing Electrical Conductivity

3.1 Effect of Concentration

The electrical conductivity of a **sodium chloride** solution is highly dependent on its concentration. Initially, as the concentration of NaCl increases, the number of charge carriers (Na⁺ and Cl⁻ ions) per unit volume increases, leading to a rise in conductivity.[1][17][18] However, at higher concentrations, the increased proximity of ions leads to stronger inter-ionic attractions. These interactions, as described by the Debye-Hückel-Onsager theory, reduce the mobility of the ions, which in turn causes the molar conductivity to decrease.[3] The specific conductivity may continue to rise, but less steeply, and can eventually reach a peak and then decline at very high concentrations.[3]

3.2 Effect of Temperature

Temperature has a significant impact on the conductivity of aqueous NaCl solutions. An increase in temperature generally leads to an increase in conductivity.[3][19][20][21] This is primarily due to two factors:

- Increased Ionic Mobility: Higher temperatures impart greater kinetic energy to the ions, causing them to move faster through the solution.[3][20]
- Decreased Viscosity: The viscosity of water decreases as the temperature rises. A less viscous solvent offers less resistance to the movement of ions, thereby increasing their mobility.[19]

The relationship is generally positive, with conductivity increasing by approximately 1-3% for every degree Celsius increase in temperature.[3]

Quantitative Data

The following tables summarize the electrical and molar conductivity of aqueous **sodium chloride** solutions at various concentrations and temperatures.

Table 1: Electrical Conductivity (к) of Aqueous NaCl Solutions at 25°C

Concentration (mol/L)	Electrical Conductivity (µS/cm)
0.025	2,807.57[17]
0.5	31,677.92[17]
1.0	37,242.09[17]

Note: There can be variations in reported values due to different experimental conditions.

Table 2: Molar Conductivity (Am) of Aqueous NaCl Solutions at 25°C

Concentration (mol/L)	Molar Conductivity (10 ⁻⁴ m ² S mol ⁻¹)
Infinite dilution (\(\Lambda^\circ\mathreal{m}\)	126.39[16]
0.0005	124.44[16]
0.001	123.68[16]
0.005	120.59[16]
0.01	118.45[16]
0.02	115.70[16]
0.05	111.01[16]
0.1	106.69[16]

Table 3: Limiting Ionic Mobility of Na+ and Cl- in Water at 25°C

lon	Ionic Mobility (m² V ⁻¹ s ⁻¹)
Na ⁺	5.19 x 10 ⁻⁸ [6][22]
CI-	7.7×10^{-8} [22]

Experimental Protocol: Measurement of Electrical Conductivity

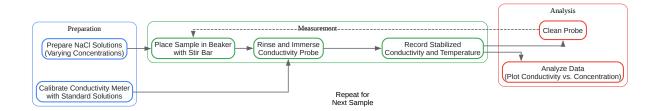
The following protocol outlines the standard procedure for measuring the electrical conductivity of an aqueous NaCl solution using a conductivity meter.

5.1 Equipment and Materials

- Conductivity meter with a conductivity probe (cell)[23][24][25]
- Beakers[24][25]
- Magnetic stirrer and stir bar[25]
- Graduated cylinders or pipettes for accurate volume measurement
- Sodium chloride (analytical grade)
- Distilled or deionized water
- Standard conductivity calibration solutions
- Wash bottle with distilled water
- Kimwipes or lint-free tissue

5.2 Procedure

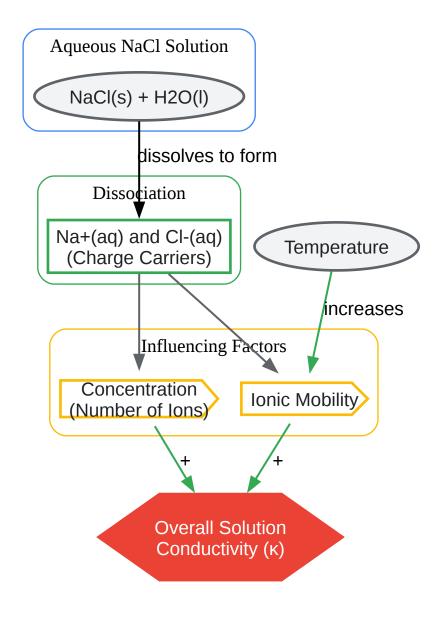
- Meter Calibration: Calibrate the conductivity meter according to the manufacturer's instructions using standard solutions of known conductivity. This step is crucial for accurate measurements.
- Solution Preparation:
 - Prepare a stock solution of NaCl by accurately weighing a specific mass of dry NaCl and dissolving it in a known volume of distilled water.



- Prepare a series of dilutions from the stock solution to achieve the desired concentrations for analysis.
- Sample Measurement:
 - Place a known volume of the NaCl solution to be tested into a clean beaker.
 - Add a magnetic stir bar and place the beaker on a magnetic stirrer. Stir the solution gently.
 [25]
 - Rinse the conductivity probe thoroughly with distilled water and gently dry it with a Kimwipe.[24]
 - Immerse the probe into the sample solution, ensuring the electrodes are fully submerged and that there are no trapped air bubbles.[5][25]
 - Turn on the conductivity meter and allow the reading to stabilize.[25]
 - Record the conductivity value, typically in microsiemens per centimeter (μS/cm) or millisiemens per centimeter (mS/cm).[5][23]
- Data Recording and Cleaning:
 - Between measurements of different solutions, thoroughly rinse the probe with distilled water to prevent cross-contamination.[5][24]
 - Record the temperature of the solution, as conductivity is temperature-dependent. Many modern meters have automatic temperature compensation (ATC).
 - After all measurements are complete, clean the probe as per the manufacturer's guidelines and store it appropriately.

Visualizations

Diagram 1: Experimental Workflow for Conductivity Measurement



Click to download full resolution via product page

Caption: Workflow for measuring the electrical conductivity of NaCl solutions.

Diagram 2: Factors Influencing Solution Conductivity

Click to download full resolution via product page

Caption: Relationship between dissociation, concentration, mobility, and conductivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. pubs.aip.org [pubs.aip.org]

Foundational & Exploratory

- 2. flinnsci.com [flinnsci.com]
- 3. ionode.com [ionode.com]
- 4. dc.narpm.org [dc.narpm.org]
- 5. web.colby.edu [web.colby.edu]
- 6. Electrical mobility Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Kohlrausch Law Explained: Definition, Formula & Applications [vedantu.com]
- 9. SATHEE: Kohlrausch Law [satheejee.iitk.ac.in]
- 10. Kohlrausch's Law | Definition, Formulas, Graphs & Solved Examples [allen.in]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ck12.org [ck12.org]
- 14. gdcplnr.edu.in [gdcplnr.edu.in]
- 15. Debye-Hückel theory Wikipedia [en.wikipedia.org]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. researchgate.net [researchgate.net]
- 18. sciencing.com [sciencing.com]
- 19. quora.com [quora.com]
- 20. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 21. researchgate.net [researchgate.net]
- 22. Solved 2) a. The mobility of the sodium ion (Na+)in water at | Chegg.com [chegg.com]
- 23. vernier.com [vernier.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. web.colby.edu [web.colby.edu]
- To cite this document: BenchChem. [electrical conductivity of aqueous sodium chloride solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10761155#electrical-conductivity-of-aqueoussodium-chloride-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com